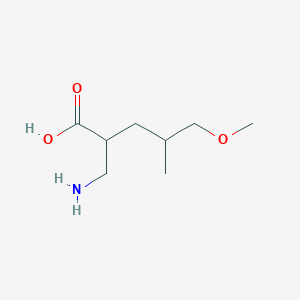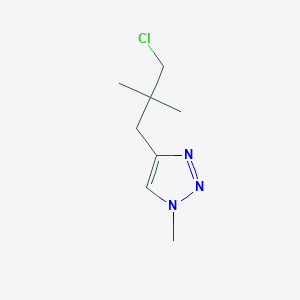
2-(Aminomethyl)-5-methoxy-4-methylpentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Aminomethyl)-5-methoxy-4-methylpentanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2), a methoxy group (-OCH3), and a methyl group (-CH3) attached to a pentanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-methoxy-4-methylpentanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor, such as 5-methoxy-4-methylpentanoic acid, with an aminomethylating agent. The reaction typically requires the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial production often employs advanced techniques such as catalytic hydrogenation, high-pressure reactors, and automated control systems to optimize the synthesis process and ensure consistent product quality.
化学反应分析
Types of Reactions
2-(Aminomethyl)-5-methoxy-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
2-(Aminomethyl)-5-methoxy-4-methylpentanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
作用机制
The mechanism of action of 2-(Aminomethyl)-5-methoxy-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participate in metabolic pathways, and modulate the activity of receptors or ion channels. The exact mechanism depends on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
2-(Aminomethyl)-5-methoxypentanoic acid: Similar structure but lacks the methyl group at the 4-position.
2-(Aminomethyl)-4-methylpentanoic acid: Similar structure but lacks the methoxy group at the 5-position.
5-Methoxy-4-methylpentanoic acid: Similar structure but lacks the amino group at the 2-position.
Uniqueness
2-(Aminomethyl)-5-methoxy-4-methylpentanoic acid is unique due to the presence of both the methoxy and methyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets and enables the compound to participate in a wide range of chemical reactions.
属性
分子式 |
C8H17NO3 |
|---|---|
分子量 |
175.23 g/mol |
IUPAC 名称 |
2-(aminomethyl)-5-methoxy-4-methylpentanoic acid |
InChI |
InChI=1S/C8H17NO3/c1-6(5-12-2)3-7(4-9)8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11) |
InChI 键 |
KFPBOYYMTFOWCZ-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(CN)C(=O)O)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-Diethylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13203572.png)

![4-Bromo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione](/img/structure/B13203580.png)
![4-{[(Benzyloxy)carbonyl]amino}-1-ethylpiperidine-4-carboxylic acid](/img/structure/B13203598.png)



![N-(2,3-Dimethylphenyl)-2-({[(2,3-dimethylphenyl)carbamoyl]methyl}amino)acetamide](/img/structure/B13203615.png)
amine](/img/structure/B13203627.png)
![N-[3-(Aminomethyl)cyclopentyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B13203632.png)




